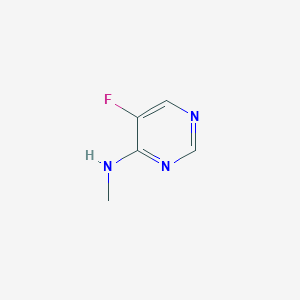

5-fluoro-N-methylpyrimidin-4-amine

Descripción general

Descripción

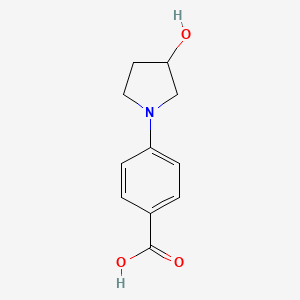

5-fluoro-N-methylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 5-fluoro-N-methylpyrimidin-4-amine is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) . This indicates the presence of a fluorine atom and a methyl group attached to a pyrimidine ring.Physical And Chemical Properties Analysis

5-fluoro-N-methylpyrimidin-4-amine is a solid substance at room temperature with a molecular weight of 127.12 . Its InChI code is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) .Aplicaciones Científicas De Investigación

Cancer Treatment: Personalized Medicine

5-fluoro-N-methylpyrimidin-4-amine is a fluorinated pyrimidine, which plays a significant role in cancer treatment. Its derivatives, like 5-Fluorouracil (5-FU), are used to treat over 2 million cancer patients annually. The compound’s ability to inhibit thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes makes it a cornerstone in personalized medicine approaches for cancer therapy .

Synthesis of Antitumor Agents

The compound serves as a precursor in the synthesis of novel antitumor agents. Researchers have synthesized derivatives of 5-fluorouracil, which show promise in inhibiting the growth of tumor cells. These derivatives are designed to improve pharmacological properties, such as increased bioactivity and selectivity, while reducing toxicity .

Mechanistic Studies in Molecular Biology

Fluorinated pyrimidines are used to substitute RNA and DNA in biophysical and mechanistic studies. This substitution provides insights into how nucleic acid structure and dynamics are perturbed, which is crucial for understanding the molecular basis of various diseases and developing targeted therapies .

Biochemical Research: Enzyme Inhibition

The compound is instrumental in biochemical research, particularly in studying enzyme inhibition. Recent studies have shown that 5-fluoro-N-methylpyrimidin-4-amine derivatives can inhibit enzymes not previously implicated in fluoropyrimidine activity, such as DNA topoisomerase 1 (Top1), which is involved in DNA repair and replication .

Development of Prodrugs

Researchers are exploring the use of 5-fluoro-N-methylpyrimidin-4-amine in the development of prodrugs. These are compounds that, upon administration, are metabolized into a pharmacologically active drug. This approach aims to enhance the drug’s efficacy and reduce side effects .

Non-Coding RNA Research

The compound’s derivatives are being studied for their impact on non-coding RNAs, which play a crucial role in cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition. Understanding the interaction with non-coding RNAs can lead to new therapeutic strategies for cancer treatment .

Radiopharmaceuticals

Incorporation of radioactive isotopes into 5-fluoro-N-methylpyrimidin-4-amine derivatives allows for the creation of radiopharmaceuticals. These compounds are used in diagnostic imaging and targeted radiotherapy, providing a non-invasive means to diagnose and treat various diseases .

Drug Design and Discovery

The unique properties of fluorine atoms in 5-fluoro-N-methylpyrimidin-4-amine make it a valuable tool in drug design and discovery. Its high electronegativity and small size allow for the creation of compounds with specific biological activities, aiding in the discovery of new drugs .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase and dna topoisomerase 1 . They can also affect RNA modifying enzymes .

Biochemical Pathways

Fluorinated pyrimidines can perturb nucleic acid structure and dynamics, affecting various biochemical pathways . They can influence pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Result of Action

Fluorinated pyrimidines are known to have antitumor activity .

Propiedades

IUPAC Name |

5-fluoro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLVEXYIJBURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

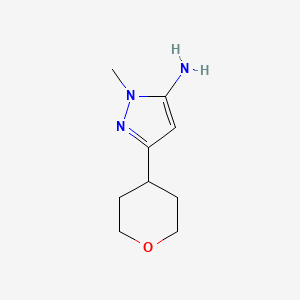

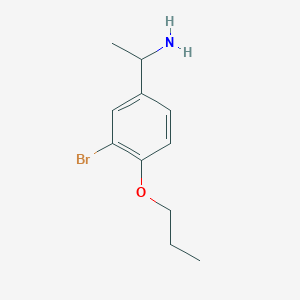

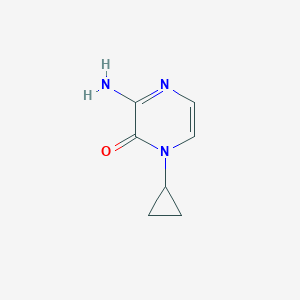

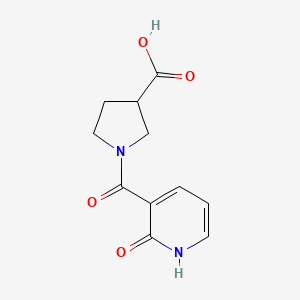

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)